JE-2147

Description

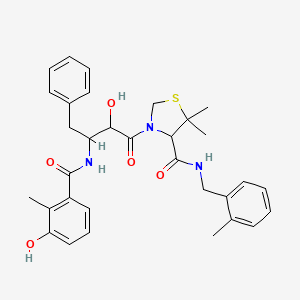

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQBQOBLVLKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870172 | |

| Record name | 3-[2-Hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Je 2147

Elucidation of Primary Target Interactions

The principal target of JE-2147 is the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. acs.orgdrugbank.com By effectively inhibiting this enzyme, this compound blocks the cleavage of viral Gag and Gag-Pol polyproteins, preventing the maturation of infectious virions. drugbank.comaai.org

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating picomolar to nanomolar affinity. acs.orgmedchemexpress.com Kinetic studies have established it as a second-generation inhibitor whose binding is predominantly driven by favorable enthalpy changes, a contrast to first-generation inhibitors where binding is largely entropically driven. acs.org This thermodynamic profile suggests a more compatible and tighter association with the enzyme. acs.org

The compound is effective not only against wild-type HIV-1 but also maintains significant potency against a wide array of multi-drug-resistant viral strains. pnas.org This robust activity is a key feature of its inhibitory profile. pnas.org

Interactive Table 1: Reported Inhibition Constants for this compound Against HIV-1 Protease

| Parameter | Value | Source |

| Ki | 41 ± 18 pM | acs.org |

| Ki | 0.33 nM | medchemexpress.com |

| IC50 (HIV-1LAI) | 44 nM | medchemexpress.com |

| IC50 (HIV-1Ba-L) | 24 nM | medchemexpress.com |

| IC50 (HIV-2EHO) | 47 nM | medchemexpress.com |

| IC50 (Multi-PI-Resistant Strains) | 13 - 41 nM | pnas.org |

The structural underpinnings of this compound's potent inhibition have been elucidated through high-resolution X-ray crystallography. The crystal structure of the HIV-1 protease in complex with this compound has been determined to a resolution of 1.09 Å (PDB ID: 1KZK), which at the time was the highest resolution structure obtained for this enzyme. acs.orguah.es

This high-resolution analysis reveals that this compound, a transition-state mimetic containing an allophenylnorstatine moiety, binds in the active site of the homodimeric enzyme. pnas.org The inhibitor's central hydroxyl group forms critical hydrogen bonds with the carboxylic acid groups of the catalytic aspartate residues (Asp25 and Asp25') in each monomer of the protease. uah.es Structural studies also highlight the importance of the compound's flexible P2' moiety for its potent activity against both wild-type and mutant forms of the virus. pnas.org

The binding of this compound induces significant conformational changes and alters the dynamic properties of the HIV-1 protease. Analysis of the high-resolution structure allowed for the refinement of anisotropic displacement parameters (ADPs), providing insights into atomic motion. acs.org

Upon binding, this compound causes an approximate 0.5 Å inward movement of the enzyme's flexible "flaps" that cover the active site, leading to a more compact and tightly bound complex compared to those formed with entropically driven inhibitors. acs.org This dynamic behavior is linked to a model of enthalpy-entropy compensation, where the dynamic coupling of the flaps is counterbalanced by an increased level of motion in the β-sheet domain at the dimer interface. acs.org Studies on mutations, such as I47V, which confer resistance to this compound, show that they can alter the conformational dynamics of the protease, thereby affecting inhibitor binding. researchgate.net Furthermore, mutations in the viral Gag substrate can allosterically induce resistance to protease inhibitors, including this compound.

Investigation of Secondary or Off-Target Molecular Interactions

Beyond its primary target, this compound has been identified as a potent inhibitor of the 26S proteasome, a large protein complex central to cellular protein degradation. ontosight.ai This off-target activity contributes to a distinct aspect of its biological profile.

This compound inhibits the 26S proteasome by targeting its catalytic core. ontosight.ai The 26S proteasome is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). scbt.comresearchgate.net The 20S core is where proteolysis occurs and possesses three main types of catalytic activity: chymotrypsin-like, trypsin-like, and caspase-like, which are associated with the β5, β2, and β1 subunits, respectively. researchgate.netnih.gov Research has shown that this compound specifically inhibits the chymotrypsin-like activity of the 26S proteasome. ontosight.ai This indicates a specific interaction with or allosteric effect on the β5 subunit within the 20S core particle.

The inhibition of the 26S proteasome by this compound has significant downstream effects on the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for the degradation of most intracellular proteins, which are targeted for destruction by being tagged with ubiquitin. researchgate.netnih.govdovepress.com

By blocking the chymotrypsin-like activity of the proteasome, this compound disrupts this crucial pathway. ontosight.ai This leads to the accumulation of polyubiquitinated proteins that would normally be degraded. ontosight.ai The buildup of these damaged, misfolded, or regulatory proteins can trigger cellular stress responses, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). ontosight.ainih.gov This mechanism is the basis for the observed anti-tumor activity of this compound in various cancer cell lines. ontosight.ai

Computational Predictions of Alternative Protein Binding Profiles (e.g., SARS-CoV-2 Mpro)

The repurposing of existing drugs through computational methods offers a rapid and efficient strategy for identifying potential new therapeutic applications. The HIV-1 protease inhibitor this compound, also known as lufotrelvir, has been the subject of such in silico investigations to predict its binding affinity for alternative protein targets, most notably the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netchemrxiv.org The SARS-CoV-2 Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com

Computational studies have employed a variety of techniques, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, to assess the potential of this compound as a SARS-CoV-2 Mpro inhibitor. nih.govresearchgate.netchemrxiv.org These in silico methods simulate the interaction between the small molecule (this compound) and the protein target (SARS-CoV-2 Mpro) at an atomic level.

One study utilized a combination of molecular docking, MD simulations, and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) based free energy calculations to understand the binding mechanism. nih.gov The results indicated that this compound is a potentially highly effective inhibitor of SARS-CoV-2 Mpro. nih.gov This high efficacy was attributed to favorable van der Waals interactions and lower solvation energies between the inhibitor and the viral protease. nih.govchemrxiv.org

The binding interactions of this compound with key amino acid residues in the active site of SARS-CoV-2 Mpro have been analyzed. nih.govchemrxiv.org Important residues such as His41, Met49, Cys145, His164, Met165, Glu166, Pro168, and Gln189 were identified as contributing significantly to the binding of the inhibitor. nih.govchemrxiv.org The interaction with the catalytic dyad, specifically Cys145, is a crucial aspect of inhibition for many Mpro inhibitors. nih.govchemrxiv.org

Comparative computational analyses have been performed, evaluating this compound against other allophenylnorstatine (APNS)-containing HIV-protease inhibitors. nih.govchemrxiv.org In these studies, this compound consistently demonstrated a superior predicted binding affinity for SARS-CoV-2 Mpro. nih.govchemrxiv.org

The following data tables summarize the findings from these computational studies, showcasing the predicted binding energies and the key interacting residues.

Table 1: Predicted Binding Free Energies of HIV-Protease Inhibitors against SARS-CoV-2 Mpro

This table presents the results of binding free energy calculations from a computational study comparing this compound with other HIV-protease inhibitors. A more negative value indicates a stronger predicted binding affinity.

| Compound | Predicted Binding Free Energy (ΔGBind kcal/mol) |

| This compound | -28.31 nih.gov |

| JE-533 | -6.85 nih.gov |

| KNI-227 | -18.36 nih.gov |

| KNI-272 | -15.69 nih.gov |

| KNI-1931 | -21.59 nih.gov |

Data sourced from a study employing molecular docking, molecular dynamics simulation, and MM-PBSA based free energy calculations. nih.gov

Table 2: Key Interacting Residues of SARS-CoV-2 Mpro with this compound

This table lists the key amino acid residues within the SARS-CoV-2 Mpro active site that were predicted through computational analysis to have significant binding interactions with this compound.

| Interacting Residue | Contribution to Binding |

| His41 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| Met49 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| Cys145 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| His164 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| Met165 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| Glu166 | ≥1.0 kcal/mol nih.gov |

| Pro168 | ≥1.0 kcal/mol nih.govchemrxiv.org |

| Gln189 | ≥1.0 kcal/mol nih.govchemrxiv.org |

These findings suggest that this compound has the potential for potent binding to the SARS-CoV-2 Mpro, providing a rationale for further experimental investigation into its potential as a repurposed therapeutic agent. nih.govchemrxiv.org

Structure Activity Relationships Sar and Rational Design of Je 2147 Analogs

Core Scaffold Analysis and Critical Pharmacophores of Allophenylnorstatine-Containing Inhibitors

The foundational scaffold of JE-2147 and its related compounds is built upon a unique unnatural amino acid, allophenylnorstatine (Apns). acs.orgnih.gov Specifically, it is the (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid stereoisomer that forms the core of the inhibitor. nih.govacs.org This Apns unit contains a hydroxymethylcarbonyl (HMC) isostere, which acts as a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond cleavage by the aspartic protease target. capes.gov.brnih.govacs.org

The critical pharmacophores of this compound, which are the essential molecular features responsible for its biological activity, can be broken down into distinct regions based on their interaction with the protease binding pockets:

P2 Ligand: A 3-hydroxy-2-methylbenzoyl group. capes.gov.bracs.org

P1' Site Residue: An (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) moiety. capes.gov.bracs.org

P2' Ligand: A 2-methylbenzylcarboxamide group. capes.gov.bracs.org

These components are strategically assembled onto the allophenylnorstatine backbone to optimize interactions within the active site of the HIV protease.

Positional Modifications and Their Impact on Target Affinity and Selectivity

Systematic modifications at the P2, P1', and P2' positions have been crucial in defining the SAR for this class of inhibitors and optimizing the final structure of this compound.

The P2 ligand, a 3-hydroxy-2-methylbenzoyl group, plays a significant role in the high inhibitory activity of this compound. SAR studies have demonstrated that both the ortho-methyl group and the meta-hydroxyl group on the benzoyl ring are critical for potent inhibition. acs.org Compounds possessing only one of these substituents, either the methyl group or the hydroxyl group alone, exhibit significantly weaker activity. acs.org This indicates a synergistic effect where both groups are required for optimal binding in the S2 subsite of the protease.

| Compound | P2 Benzoyl Substitution | Relative HIV Protease Inhibitory Activity |

|---|---|---|

| This compound Analog (9d) | 2-methyl, 3-hydroxy | High |

| Analog (8b) | 2-methyl | Weak |

| Analog (9c) | 3-hydroxy | Weak |

Data sourced from a SAR study on benzoyl-type compounds. acs.org

At the P1' site, this compound incorporates an (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) residue. capes.gov.bracs.org Thiazolidine rings are known bioisosteres of proline. acs.org The HIV protease specifically recognizes Phe-Pro or Tyr-Pro sequences at cleavage sites, making this proline-like structure a key element for recognition and binding within the S1' subsite of the enzyme. acs.org The selection of the Dmt moiety over other options was the result of studies showing that this particular group conferred highly potent inhibitory activity. acs.org

The P2' ligand, a 2-methylbenzylcarboxamide group in this compound, is crucial for its potent activity, particularly against drug-resistant viral strains. pnas.org Structural analysis reveals that the presence of a flexible P2' moiety is a key factor for the inhibitor's robustness. pnas.orggrantome.com This flexibility may allow the inhibitor to adapt to mutations that alter the shape and properties of the S2' binding pocket. pnas.org

Crystallographic studies show that the methylbenzamide group of this compound makes numerous close van der Waals contacts with the Ile47 residue in the wild-type protease. pnas.org The mutation of isoleucine to the smaller valine (I47V), a change specifically associated with resistance to this compound, is predicted to reduce these favorable contacts, thus explaining the resistance mechanism. pnas.orgresearchgate.net

Further research into modifying the P2' moiety has yielded additional insights. Replacing the o-methylbenzyl group with smaller, flexible groups can maintain high potency. jaea.go.jpnih.gov

| Compound | P2' Moiety | Key Finding |

|---|---|---|

| This compound (1) | o-methylbenzyl | Potent inhibitor, but susceptible to I47V mutation. pnas.org |

| Analog (KNI-727) | allyl | Maintained potent enzyme inhibitory activity compared to this compound. jaea.go.jpnih.gov |

| Analog (KNI-1689) | β-methallyl | Showed hydrophobic interactions similar to this compound and significantly increased anti-HIV activity. jaea.go.jpnih.gov |

Data sourced from studies on P2' moiety modifications. jaea.go.jpnih.gov

The presence of an additional methyl group on the allyl moiety in KNI-1689 was found to significantly increase antiviral activity over this compound, demonstrating a successful strategy for structural minimization while improving potency. jaea.go.jpnih.gov

Stereochemical Considerations in this compound Design

Stereochemistry is a critical determinant of the biological activity of this compound. The precise three-dimensional arrangement of its atoms is essential for a complementary fit into the asymmetric active site of the dimeric HIV protease. The core allophenylnorstatine (Apns) scaffold has the specific (2S, 3S) configuration. nih.govacs.org Furthermore, the P1' Dmt residue has an (R) configuration. capes.gov.bracs.org Any deviation from this specific stereochemistry would likely lead to a dramatic loss of binding affinity and inhibitory potency, as the precise orientation of the hydroxyl group, phenyl ring, and various side chains is required for optimal interaction with the catalytic aspartate residues and the hydrophobic binding pockets of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to find correlations between the physicochemical properties of a series of compounds and their biological activities. d-nb.info A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding further optimization efforts. d-nb.info

For a series of compounds like the this compound derivatives, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify properties such as lipophilicity (e.g., LogP), electronics (e.g., partial charges), and sterics (e.g., molecular volume, surface area). nih.goveco-vector.com

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates a selection of these descriptors with the measured inhibitory activity (e.g., pIC50). nih.goveco-vector.com

Validation: Testing the model's predictive power using an external set of compounds (a test set) that was not used in building the model. d-nb.info

While extensive SAR studies have been performed on this compound and its analogs, specific and detailed QSAR models for this particular series are not widely published in the scientific literature. However, the principles of QSAR are fundamental to the rational design process that led to the discovery of this compound, where the effects of substituent size, hydrophobicity, and electronic properties on activity were systematically explored. capes.gov.bracs.org

Preclinical Pharmacological Activity and Efficacy Studies of Je 2147

In Vitro Antiviral Efficacy against Viral Strains and Variants

JE-2147 has been extensively studied for its ability to inhibit the replication of human and simian immunodeficiency viruses. As a potent protease inhibitor, it targets a critical enzyme in the viral life cycle. nih.gov

This compound has demonstrated highly potent antiviral activity against various strains of Human Immunodeficiency Virus Type 1 (HIV-1) across multiple host cell types. nih.gov Its efficacy has been confirmed in laboratory strains, including the lymphotropic HIV-1LAI and the macrophage-tropic HIV-1Ba-L. ontosight.ai Studies have shown that its inhibitory activity is consistent across different cell lineages crucial to HIV-1 pathogenesis, such as T-cells, B-cells, macrophages, and peripheral blood mononuclear cells (PBMCs). nih.gov The 50% inhibitory concentrations (IC₅₀) for this compound against different HIV-1 strains in various cell types typically fall within the nanomolar range, underscoring its potent effect on viral replication. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Various Cell Models This table is interactive. You can sort and filter the data.

| HIV-1 Strain | Cell Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| HIV-1LAI | PHA-PBMCs | 44 | nih.gov |

| HIV-1Ba-L | PHA-PBMCs | 24 | nih.gov |

| HIV-1LAI | MT-2 Cells | 35 | nih.gov |

| HIV-1IIIB | Various Cells¹ | 31 - 160 | nih.gov |

¹Includes T cells, B cells, macrophages, and PBMCs.

A significant feature of this compound is its exceptional potency against HIV-1 variants that have developed resistance to multiple other protease inhibitors (PIs). ontosight.aijkslms.or.kr Clinical isolates from heavily treated patients, which showed high-level resistance to all currently available PIs at the time of the studies, remained highly susceptible to this compound. ontosight.aigoogle.comjkslms.or.kr For these multi-PI-resistant strains, this compound exhibited IC₅₀ values between 13 and 41 nM. ontosight.aigoogle.comjkslms.or.kr This represents less than a two-fold change in the concentration required for inhibition compared to its activity against wild-type HIV-1, demonstrating a high barrier to resistance. ontosight.aigoogle.comjkslms.or.kr Furthermore, in vitro studies have shown that the emergence of HIV-1 variants resistant to this compound is substantially delayed compared to other PIs. ontosight.aijkslms.or.kr

The antiviral spectrum of this compound extends beyond HIV-1. It is also a potent inhibitor of Human Immunodeficiency Virus Type 2 (HIV-2) and Simian Immunodeficiency Virus (SIV). google.comnih.govjkslms.or.krbioworld.com In cellular models, the activity of this compound against the HIV-2EHO strain was found to be comparable to its potent activity against HIV-1 strains. ontosight.ai Specifically, the IC₅₀ value against HIV-2EHO in MT-2 cells was determined to be 47 nM. nih.gov This broad-spectrum activity against different primate lentiviruses distinguishes it from some other protease inhibitors that show reduced efficacy against HIV-2. ontosight.aifrontiersin.org

Viral infection typically leads to changes in host cell morphology and viability, known as cytopathic effects (CPE). nih.govmdpi.com These effects can include cell rounding, shrinking, and detachment from culture surfaces, ultimately leading to cell death. mdpi.com The antiviral efficacy of this compound is, in part, measured by its ability to inhibit these virus-induced cytopathic effects. nih.gov In assays using cell lines like CEM-SS, the addition of this compound protects the cells from the destructive effects of HIV-1 replication, thereby maintaining cell viability. nih.gov This preservation of the cell monolayer is a direct consequence of the inhibition of viral protease activity, which halts the production of new, infectious virions and prevents the progression of the viral life cycle that causes cellular damage. nih.gov

In Vitro Anti-Proliferative and Apoptotic Activities in Neoplastic Cell Models

Beyond its antiviral applications, the biological activity of this compound has been explored in the context of oncology.

This compound has been evaluated for its anti-tumor activity and has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those from multiple myeloma, leukemia, and solid tumors. ontosight.ai The IC₅₀ values for its cytotoxic activity were reported to be in the nanomolar range. ontosight.ai The mechanism underlying this anti-proliferative effect involves the induction of apoptosis, or programmed cell death. ontosight.ai Evidence for this includes the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark indicators of an apoptotic cascade. ontosight.ai The mechanism of action for its anti-cancer effects is linked to the inhibition of the 26S proteasome, a protein complex essential for the degradation of damaged or misfolded proteins, the inhibition of which can lead to cell cycle arrest and apoptosis. ontosight.ai

Table 2: List of Compounds Mentioned

| Compound Name | Alias(es) | Description |

|---|---|---|

| This compound | AG1776, KNI-764 | Allophenylnorstatine-containing dipeptide HIV protease inhibitor. ontosight.ainih.gov |

| Saquinavir | SQV | HIV Protease Inhibitor. ontosight.ai |

| Ritonavir (B1064) | RTV | HIV Protease Inhibitor. ontosight.ai |

| Indinavir | IDV | HIV Protease Inhibitor. ontosight.ai |

| Nelfinavir (B1663628) | NFV | HIV Protease Inhibitor. ontosight.ai |

| Amprenavir | APV | HIV Protease Inhibitor. ontosight.ai |

| KNI-272 | Allophenylnorstatine-containing HIV Protease Inhibitor. ontosight.ai | |

| RS-346 | ABT-378 | Experimental HIV Protease Inhibitor. ontosight.ai |

Induction of Apoptosis and Cell Cycle Modulation Pathways

While direct, in-depth studies detailing the specific pathways of apoptosis and cell cycle modulation induced by this compound are not extensively available in the public domain, the broader context of antiviral and anticancer research suggests potential mechanisms. Many bioactive compounds exert their therapeutic effects by interfering with fundamental cellular processes such as programmed cell death (apoptosis) and cell division. mdpi.comnih.gov The regulation of these pathways is crucial for maintaining tissue homeostasis, and their disruption can either prevent or trigger an apoptotic response. nih.gov

In many therapeutic strategies, particularly in oncology, the goal is to induce apoptosis in malignant cells. mdpi.com This can be achieved through various signaling pathways that are often intertwined with cell cycle control. nih.govtandfonline.com The progression through the cell cycle is a tightly regulated process, and its manipulation can lead to cell cycle arrest or the initiation of apoptosis, thereby eliminating unwanted or infected cells. nih.govnih.gov Although the specific interactions of this compound with these pathways require further elucidation, its nature as a bioactive inhibitor suggests that it may influence these cellular mechanisms, a common characteristic of compounds designed to combat viral infections and cancer. researchgate.net

Repurposing Investigations in Non-HIV Viral Models

The emergence of new viral threats, such as SARS-CoV-2, has accelerated the strategy of drug repurposing, where existing drugs are investigated for new therapeutic uses. researchgate.netuni-muenster.de this compound, an experimental HIV-1 protease inhibitor, has been a subject of such investigations due to the structural similarities between viral proteases. nih.govtandfonline.com

Researchers have employed sophisticated in-silico techniques to explore the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. researchgate.netuni-muenster.de Using molecular docking and molecular dynamics (MD) simulations, studies have modeled the binding interactions between this compound and the active site of Mpro. uni-muenster.denih.govchemrxiv.org These computational methods are instrumental in predicting the binding affinity and stability of the drug-target complex at an atomistic level. researchgate.netnih.gov The simulations provide insights into how the inhibitor fits within the protease's binding cavity and the conformational stability of the complex over time. nih.gov Such studies have identified this compound as a compound with promising interaction potential against the SARS-CoV-2 Mpro. uni-muenster.denih.gov

To quantify the binding affinity predicted by docking and MD simulations, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations are often performed. researchgate.netnih.gov These calculations provide an estimate of the binding free energy (ΔG_Bind), a key indicator of inhibitor potency. One study reported a highly favorable binding free energy for this compound with the SARS-CoV-2 Mpro, suggesting a strong and stable interaction. nih.govtandfonline.com

This high efficacy was attributed to favorable van der Waals interactions and lower solvation energies between this compound and the viral protease. uni-muenster.denih.gov Further analysis, known as residue decomposition, identified specific amino acid residues within the Mpro active site that contribute significantly to the binding. Key residues such as His41, Met49, Cys145, His164, Met165, Glu166, and Gln189 were shown to have substantial interaction energies (≥1.0 kcal/mol), highlighting their critical role in anchoring the inhibitor. uni-muenster.denih.govtandfonline.comchemrxiv.org

Table 1: Comparative Binding Free Energy of HIV Protease Inhibitors against SARS-CoV-2 Mpro

| Compound | Binding Free Energy (ΔG_Bind) in kcal/mol (Study 1) | Binding Free Energy (ΔG_Bind) in kcal/mol (Study 2) |

| This compound | -28.31 nih.govtandfonline.com | -14.95 researchgate.netuni-muenster.dechemrxiv.org |

| JE-533 | -6.85 nih.govtandfonline.com | N/A |

| KNI-227 | -18.36 nih.govtandfonline.com | -13.93 researchgate.netuni-muenster.dechemrxiv.org |

| KNI-272 | -15.69 nih.govtandfonline.com | -12.84 researchgate.netuni-muenster.dechemrxiv.org |

| KNI-1931 | -21.59 nih.govtandfonline.com | N/A |

| JE2-CH3 | N/A | -11.19 researchgate.netuni-muenster.dechemrxiv.org |

Note: The variation in binding free energy values between studies can be attributed to differences in computational methodologies and force fields used.

Preclinical Efficacy in Relevant Animal Models

The evaluation of a drug candidate's efficacy in preclinical animal models is a critical step in the development pipeline, bridging the gap between in-vitro studies and human clinical trials. openaccessjournals.comnih.gov These models are essential for understanding how a compound behaves in a complex biological system. dovepress.com While this compound has been described as having potent in-vitro antiviral activities and favorable oral bioavailability and pharmacokinetic profiles, specific data from preclinical efficacy studies in animal models for either its primary (HIV) or repurposed (e.g., SARS-CoV-2) indications are not widely detailed in the reviewed literature. researchgate.net

The successful translation of preclinical findings to clinical outcomes is a significant challenge in drug development. openaccessjournals.comnih.gov The choice of animal model, study design, and interpretation of results are all critical factors. dovepress.comnih.gov For a compound like this compound, demonstrating a reduction in viral load or improvement in disease markers in a relevant animal model, such as a mouse model of viral infection, would be a crucial milestone to support its progression towards clinical investigation. nih.gov However, without accessible published data from such studies, the in-vivo efficacy of this compound remains an area requiring further research.

Mechanisms of Resistance and Strategies to Overcome Them

Identification and Characterization of JE-2147 Resistant Variants

Resistance to this compound is associated with specific mutations within the viral protease enzyme and, synergistically, in the Gag polyprotein, the natural substrate of the protease. encyclopedia.pubmdpi.com In vitro selection studies have shown that the emergence of HIV-1 variants resistant to this compound is substantially delayed compared to other related protease inhibitors. nih.govnih.gov

Key mutations have been identified in the protease enzyme that directly impact inhibitor binding. The primary mutations associated with this compound resistance are I47V and I84V. researchgate.netresearchgate.net While the I84V mutation is common for other protease inhibitors, the I47V mutation appears to be particularly specific to this compound. researchgate.net Molecular dynamics simulations suggest that the I47V mutation leads to a loss of optimized packing of the inhibitor within the enzyme's active site. researchgate.net Additional mutations such as M46I and L10F have also been observed in the presence of this compound. nih.gov A combination of M46I, I47V, and I84V mutations is strongly linked to high-level resistance.

Beyond the protease enzyme itself, mutations in the Gag polyprotein, specifically at non-cleavage sites, have been found to contribute to resistance. These mutations are thought to compensate for the loss of viral fitness that can result from resistance mutations in the protease. mdpi.com Gag mutations H219Q and R409K are associated with resistance to this compound. encyclopedia.pubmdpi.com Furthermore, the Gag mutations L75R and H219Q, when present together with the protease mutation I84V, also lead to this compound resistance. encyclopedia.pubmdpi.com This highlights a synergistic relationship between the enzyme and its substrate in the development of resistance. encyclopedia.pub

Table 1: Mutations Associated with Resistance to this compound

| Protein | Mutation | Significance | Reference |

|---|---|---|---|

| Protease | I47V | A primary mutation that appears to be specific for this compound resistance, reducing inhibitor binding. researchgate.net | researchgate.net |

| Protease | I84V | A major mutation also common for other protease inhibitors. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Protease | M46I | Occurs in combination with other mutations (e.g., M46I/I47V/I84V) leading to high resistance. | |

| Protease | L10F | May act in concert with active site mutations to compensate for functional deficits. nih.gov | nih.gov |

| Gag (non-cleavage site) | H219Q | Associated with resistance to this compound, often in synergy with protease mutations. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

| Gag (non-cleavage site) | R409K | Associated with resistance to this compound and other inhibitors. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

| Gag (non-cleavage site) | L75R | Acts with H219Q and protease mutation I84V to confer resistance. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

A significant feature of this compound is its potent activity against HIV-1 strains that are highly resistant to multiple other protease inhibitors (PIs). nih.govnih.gov Studies on clinical HIV-1 isolates from patients who had failed extensive anti-HIV therapy (involving 9-11 different drugs) demonstrated that these multi-resistant strains were invariably resistant to all currently available PIs at the time of the study. nih.govpnas.org However, this compound remained highly potent against these same isolates, with its inhibitory concentration (IC50) values showing less than a two-fold change compared to its activity against wild-type HIV-1. nih.govnih.gov

For example, clinical isolates showed high resistance to saquinavir, ritonavir (B1064), indinavir, nelfinavir (B1663628), and amprenavir, yet this compound effectively suppressed their replication. nih.gov This suggests that the structural features of this compound allow it to evade the resistance mechanisms that affect other PIs. Interestingly, while Gag mutations can contribute to this compound resistance, they have also been observed to delay the development of resistance to other PIs, such as Ritonavir and Nelfinavir. encyclopedia.pubmdpi.com

Table 2: In Vitro Activity of this compound Against Multi-PI-Resistant Clinical HIV-1 Strains

| Protease Inhibitor | Fold Increase in IC50 vs. Wild-Type (Range for 7 Clinical Isolates) | Reference |

|---|---|---|

| Saquinavir (SQV) | 3- to 31-fold | nih.gov |

| Ritonavir (RTV) | 10- to >100-fold | nih.gov |

| Indinavir (IDV) | 10- to >100-fold | nih.gov |

| Nelfinavir (NFV) | >10- to >100-fold | nih.gov |

| Amprenavir (APV) | 4- to 28-fold | nih.gov |

| This compound | <2-fold | nih.govnih.gov |

Strategies for Mitigating Resistance Development

One of the key strategies to overcome resistance is the rational design of inhibitors that can maintain potency against mutant enzymes. Structural analysis of this compound complexed with HIV-1 protease provides insight into its resilience against resistance mutations. nih.gov A critical feature of this compound is the flexibility of its P2' moiety. nih.govnih.gov this compound possesses a P2' benzylamide group that has two rotatable bonds, allowing it to adapt its conformation. nih.gov This is in contrast to related compounds like KNI-272, which has a more rigid t-butylamide group at this position. nih.gov This inherent flexibility is believed to allow this compound to fit into the altered active site of mutant proteases, thereby retaining its inhibitory activity. nih.govnih.gov

This finding suggests that a promising strategy for future drug design is the incorporation of flexible components into the inhibitor's structure. nih.govnih.gov Such flexibility can help the inhibitor accommodate structural changes in the target enzyme caused by resistance mutations. Following this principle, a methylated variant of this compound, known as JE2-CH3, has been explored in silico and demonstrated a potential for significant inhibition of HIV-1 protease, representing a tangible example of structural modification as a strategy to combat resistance. researchgate.net

While no specific clinical combination studies involving this compound to overcome resistance are detailed in the provided research, a clear conceptual strategy has emerged from the understanding of its resistance mechanisms. The discovery that mutations in both the protease enzyme and its substrate, the Gag polyprotein, synergistically contribute to resistance against PIs like this compound points to a dual-target approach. encyclopedia.pubmdpi.com

Targeting the protease enzyme alone allows the virus to evolve compensatory mutations in Gag to restore viral fitness and overcome the inhibitor. mdpi.com Therefore, a more robust strategy would be to inhibit viral maturation by targeting both the protease and Gag concurrently. encyclopedia.pubmdpi.com This could involve a combination of a protease inhibitor like this compound with a "Gag inhibitor" or another molecular modulator that interferes with Gag processing or function. Such a combination therapy would create a higher genetic barrier for the virus to overcome, as it would need to develop compensatory mutations in two different proteins simultaneously. This approach could potentially prevent or significantly delay the emergence of resistant variants, a strategy that holds promise for many anti-HIV therapies. encyclopedia.pub

Advanced Research Methodologies and Computational Approaches Applied to Je 2147

High-Resolution Structural Biology Techniques

High-resolution structural biology has been instrumental in elucidating the precise binding mode of JE-2147 to its target, HIV protease.

X-ray Crystallography of this compound-Protein Complexes

The three-dimensional structure of this compound in complex with HIV protease has been determined to a remarkable resolution of 1.09 Å by X-ray crystallography. acs.orgnih.govnih.govproteopedia.orgpdbus.org This high-resolution structure, available in the Protein Data Bank under the accession code 1KZK, provides a detailed atomic-level view of the interactions between the inhibitor and the enzyme's active site. nih.govpdbus.orguah.eselifesciences.org The data reveals that this compound, also known as AG1776 or KNI-764, is a tetrapeptide mimetic. uah.es The binding of this compound induces a significant conformational change in the protease, with the substrate flaps moving approximately 0.5 Å inward towards the inhibitor. acs.orgnih.gov This movement suggests a more enthalpically favorable association compared to first-generation inhibitors, whose binding is primarily driven by entropy. acs.orgnih.gov

Analysis of Anisotropic Displacement Parameters (ADPs) in Binding Interfaces

The ultra-high resolution of the this compound-HIV protease crystal structure has uniquely enabled the refinement and analysis of anisotropic displacement parameters (ADPs) for all atoms in the complex. acs.orgnih.gov ADPs describe the anisotropic motion of atoms within the crystal lattice and provide valuable information about the dynamics of the protein-ligand system. acs.orguah.es

Analysis of the ADPs for the this compound-HIV protease complex revealed distinct subdomains within the enzyme that exhibit similar anisotropic motion. acs.orgresearchgate.net These subdomains are:

The core of one monomer grouped with both substrate-binding flaps. acs.org

The core of the other monomer coupled with both catalytic aspartate residues. acs.org

Furthermore, the four-stranded β-sheet that constitutes a significant portion of the dimer interface shows large anisotropic amplitudes, differing from the other subdomains. acs.orgresearchgate.net This dynamic behavior is thought to be linked to a model of enthalpy-entropy compensation for all HIV protease inhibitors. acs.orgnih.gov The dynamic coupling of the flaps upon inhibitor binding may be offset by an increased level of motion in the β-sheet domain of the dimer interface. acs.org

Spectroscopic and Biophysical Characterization of Molecular Interactions

Spectroscopic and biophysical techniques have been employed to characterize the binding affinity and thermodynamics of this compound. Isothermal titration calorimetry (ITC) has shown that the binding of this compound to HIV protease is an enthalpically driven process, a characteristic of second-generation inhibitors. acs.org This is in contrast to first-generation inhibitors where binding is predominantly entropically driven. acs.org

Kinetic studies have determined that this compound is a picomolar inhibitor with a Ki value of 41 ± 18 pM. acs.orgresearchgate.net Size-exclusion chromatography coupled with mass spectrometry has been used to confirm that this compound binds to the dimeric form of the protease. portlandpress.comnih.gov In these experiments, the molecular ion of this compound was observed to co-elute with the HIV protease dimer, confirming the formation of an inhibitor-bound complex. portlandpress.com

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable in studying the intricacies of this compound's interaction with HIV protease, offering insights that complement experimental data.

Ligand-Protein Docking Studies

Ligand-protein docking simulations have been widely used to predict and analyze the binding mode of this compound within the active site of HIV protease. acs.orgacs.org These computational studies often utilize the crystal structure of the this compound-HIV protease complex (PDB: 1KZK) as a reference. uah.esnih.gov Docking studies have been performed using various software, including AutoDock. acs.orgnih.gov These simulations help in understanding the key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the high binding affinity of the inhibitor. elifesciences.org For instance, docking studies have been part of broader analyses comparing the binding of multiple inhibitors to various wild-type and mutant protease structures. acs.orgacs.org

Free Energy Perturbation and MM-PBSA Calculations

More advanced computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have been applied to calculate the binding free energies of this compound and related inhibitors. researchgate.nettandfonline.comchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the this compound-HIV protease complex, allowing researchers to study its conformational flexibility and the stability of key interactions over time. nih.govnih.govresearchgate.net These simulations have been used to investigate the molecular basis of drug resistance, for example, by studying the effect of specific mutations like I47V. researchgate.net The stability of the complex in simulations is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms. nih.gov

MM-PBSA Calculations: The MM-PBSA method is a popular approach to estimate the free energy of binding from MD simulation trajectories. It combines the molecular mechanics energy of the complex with a continuum solvent model to calculate the binding affinity. tandfonline.comchemrxiv.orgresearchgate.net In a study repurposing HIV protease inhibitors for SARS-CoV-2 Mpro, MM-PBSA calculations revealed that this compound has a high binding affinity, largely due to favorable van der Waals interactions and lower solvation energies. tandfonline.comchemrxiv.orgpatsnap.com

Free Energy Perturbation (FEP): FEP is a more rigorous but computationally intensive method for calculating relative binding free energies. researchgate.netnih.govchemrxiv.org It involves alchemically "transforming" one ligand into another in the simulation to compute the free energy difference between them. This method has been used to understand the effects of mutations on inhibitor binding. chemrxiv.org

These computational studies have provided valuable insights into the energetic components of this compound binding, helping to explain its high potency and providing a framework for the design of new inhibitors with improved resistance profiles.

Conformational Landscape Analysis of this compound and Target Proteins

The interaction between this compound and its primary target, the HIV-1 protease, is a dynamic process governed by the conformational flexibility of both the inhibitor and the enzyme. acs.org Computational and structural biology techniques have been instrumental in elucidating this complex landscape.

Molecular dynamics (MD) simulations have been a key tool in this exploration. nih.gov One-nanosecond MD simulations have been performed on complexes of the inhibitor (under the name Indinavir) with wild-type HIV-1 protease and 12 drug-resistant mutants. nih.gov These simulations revealed that the structural variations among the mutants ranged from 70% to 140% of the wild-type protease, providing a quantitative measure of conformational changes. nih.gov The affinity of the inhibitor for the protease was estimated by calculating the averaged molecular mechanics interaction energy, which showed a strong correlation (coefficient of 0.96) with experimentally observed inhibition constants for the wild-type and four mutant proteases. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) free energy calculations have also been employed to study the binding of this compound (as Indinavir) to both the native protein and a V82T/I84V drug-resistant mutant of HIV-1 protease. chemrxiv.org These calculations successfully reproduced the significant reduction in binding affinity observed experimentally with the drug-resistant mutant, offering a molecular-level explanation for resistance. chemrxiv.org

Furthermore, high-resolution crystal structures provide a static yet detailed snapshot of the bound conformation. The structure of HIV-1 protease in complex with this compound has been determined to a resolution of 1.09 Å. acs.org This high resolution allowed for the refinement of anisotropic displacement parameters (ADPs) for all atoms, which describe the magnitude and direction of atomic motion. acs.org Analysis of these ADPs identified distinct subdomains within the protease that exhibit similar anisotropic motion, suggesting a dynamic coupling between different regions of the enzyme upon inhibitor binding. acs.org Specifically, the analysis pointed to a model of enthalpy-entropy compensation, where the dynamic coupling of the protease flaps is offset by increased motion in the β-sheet domain of the dimer interface. acs.org

Studies have also utilized Unaggregated Unbiased Molecular Dynamics (UUMD) to reconstruct the binding pathway of this compound (as Indinavir) to the protease of Human T-cell Leukemia Virus 1 (HTLV-1), a related retroviral protease for which this compound shows some inhibitory activity. biorxiv.orgbiorxiv.org These simulations, spanning over 4 microseconds, identified three intermediate states in the binding pathway and highlighted the crucial role of aromatic residues (like Trp98) and the flap region in the binding process. biorxiv.orgbiorxiv.org The entire binding event to the native pose was observed to occur rapidly, within approximately 70 nanoseconds. biorxiv.org

In Vitro Model Systems for this compound Research

The evaluation of this compound's biological activity relies heavily on robust in vitro model systems. springermedizin.de These systems, primarily cell-based assays, allow for the controlled study of the compound's effect on viral replication and cellular pathways. springermedizin.demdpi.com

Cell-Based Assays for Target Activity and Cellular Responses

A variety of human cell lines are used to assess the antiviral potency of this compound. The compound has demonstrated potent activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains. medchemexpress.comnih.gov

The antiviral activity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by half. These assays typically involve infecting susceptible cell lines with the virus and measuring a marker of viral replication, such as p24 antigen production or virus-induced cytopathic effects, in the presence of varying concentrations of the inhibitor. medchemexpress.comoup.com

For instance, in CEM-SS cells infected with HIV-1 IIIB, antiviral activity is determined by the inhibition of cytopathic effects using a tetrazolium reagent (like MTT). medchemexpress.comnih.gov In peripheral blood mononuclear cells (PBMCs), the amount of p24 antigen produced by the cells is measured to determine the IC50. oup.com

This compound has shown potent activity against clinical HIV-1 isolates that are highly resistant to other protease inhibitors. nih.gov In studies involving isolates from patients who had failed multiple anti-HIV therapies, this compound exhibited IC50 values ranging from 13 to 41 nM, representing less than a two-fold change compared to its activity against wild-type HIV-1. nih.gov

Table 1: Antiviral Activity of this compound in Various Cell-Based Assays

| Cell Line | Virus Strain | Parameter Measured | IC50 (nM) | Reference |

|---|---|---|---|---|

| MT-2 | HIV-1LAI | Cytopathic Effect (MTT) | 24 | medchemexpress.comnih.gov |

| MT-2 | HIV-2EHO | Cytopathic Effect (MTT) | 47 | medchemexpress.comnih.gov |

| PBMC | HIV-1LAI | p24 antigen | 44 | medchemexpress.com |

| PBMC | HIV-1Ba-L | p24 antigen | 35 | medchemexpress.com |

This table presents a summary of reported IC50 values for this compound in different in vitro cell-based assay systems.

Reporter Gene Systems for Pathway Modulation

Reporter gene assays are powerful tools for studying the specific inhibition of HIV-1 protease activity within a cellular context. semanticscholar.org These systems are engineered to produce a readily measurable signal, such as light from a luciferase enzyme or color from a beta-galactosidase reaction, in response to the activity of a specific viral or cellular pathway.

One innovative assay developed in T-cells monitors HIV-1 protease activity using a fusion protein. semanticscholar.org This protein consists of the Gal4 DNA-binding domain and a transactivation domain, separated by an HIV-1 protease cleavage site. semanticscholar.org In the absence of an effective inhibitor, the protease cleaves itself from the fusion protein, preventing the activation of a downstream reporter gene (like eGFP, enhanced green fluorescent protein). semanticscholar.org However, when an effective protease inhibitor like this compound is present, the fusion protein remains intact, binds to the Gal4 responsive element in the cell's DNA, and activates the expression of eGFP. semanticscholar.org The resulting fluorescence provides a direct and quantifiable measure of the inhibitor's efficacy in a cell type that is a natural target for HIV infection. semanticscholar.org

Another approach utilizes HIV-1-based vector systems that mimic a single cycle of the viral life cycle. nih.gov These vectors can be engineered to carry a reporter gene. The effect of a protease inhibitor like this compound (as Indinavir) can be assessed by adding it to the producer cells at the time of vector production. nih.gov An effective inhibitor will prevent the proper processing of Gag and Gag-Pol polyproteins, leading to the formation of non-infectious vector particles and a subsequent reduction in reporter gene expression in the target cells. nih.gov This system has been shown to be sensitive enough to detect up to a 300-fold inhibition of viral vector titer without affecting cell viability. nih.gov

These reporter systems are highly adaptable for high-throughput screening, facilitating the discovery and characterization of novel protease inhibitors. semanticscholar.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Je 2147

Synthetic Routes for JE-2147 and its Allophenylnorstatine Moiety

This compound (also known as KNI-764 or AG-1776) is a complex molecule designed to mimic the transition state of the natural peptide substrates of HIV protease. ebi.ac.uk Its structure is a culmination of systematic optimization of various ligands around a central core. The key structural components of this compound are:

A P2 ligand : 3-hydroxy-2-methylbenzoyl group. capes.gov.bracs.orgnih.gov

A central core: The unnatural amino acid allophenylnorstatine (Apns) , specifically (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which features a hydroxymethylcarbonyl (HMC) isostere. capes.gov.bracs.orgnih.gov

A P1' residue : (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt). capes.gov.bracs.orgnih.gov

A P2' ligand : 2-methylbenzylcarboxamide group. capes.gov.bracs.orgnih.gov

The synthesis of this compound is a convergent process that relies on the initial preparation of the crucial allophenylnorstatine (Apns) moiety, followed by the sequential coupling of the other fragments. The Apns core, with its hydroxymethylcarbonyl (HMC) isostere, is designed to interact directly with the catalytic aspartic acid residues in the HIV protease active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov

The general synthetic approach involves:

Synthesis of the Allophenylnorstatine (Apns) core : The synthesis starts with a protected form of the unnatural amino acid, such as (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. This chiral building block provides the necessary stereochemistry for potent inhibitory activity.

Sequential Peptide Coupling : Standard peptide coupling reactions are used to attach the various ligands to the Apns core. For instance, the P2 ligand (3-hydroxy-2-methylbenzoic acid) is coupled to the amino group of the Apns core. Subsequently, the P1' (Dmt) and P2' (2-methylbenzylamine) moieties are coupled to form the final carboxamide structure.

This systematic assembly allows for flexibility in creating analogs by substituting different P2, P1', or P2' ligands to probe the enzyme's binding pockets. capes.gov.bracs.org

Synthesis of this compound Analogs for SAR Studies

The optimization of the lead compound that resulted in this compound involved extensive Structure-Activity Relationship (SAR) studies. This required the synthesis of a wide array of analogs where different parts of the molecule were systematically varied. These studies were crucial for delineating the structural features required for potent antiviral activity. capes.gov.bracs.org

Several research groups have synthesized analogs based on the this compound scaffold to improve its properties or to understand its interaction with both wild-type and drug-resistant HIV protease variants. nih.gov For example, introducing non-natural D-amino acid derivatives, such as D-cysteine or D-serine, as P2/P3 residues has been explored. nih.govacs.org These synthetic analogs showed potent inhibitory activity, with some demonstrating enhanced activity against nelfinavir-resistant HIV strains. nih.govacs.org

Other modifications have focused on the P2' ligand. It was discovered that replacing the o-methylbenzyl group with a smaller allyl group could maintain potent enzyme inhibitory activity. Further investigation of the P2' position identified a β-methallyl moiety as a novel, small-sized isostere for the phenyl group. nih.gov The introduction of an anilinic amino group to a related analog was shown to improve water solubility.

Below is a table summarizing key synthetic modifications for SAR studies based on the allophenylnorstatine scaffold.

| Modification Site | Synthesized Modification | Key Finding / Impact on Activity | Reference(s) |

| P2/P3 | Introduction of D-cysteine derivatives. | Resulted in potent inhibitors (e.g., KNI-1931) with high selectivity and efficacy against drug-resistant HIV strains, surpassing ritonavir (B1064) and nelfinavir (B1663628) in some cases. | nih.govresearchgate.net |

| P2/P3 | Introduction of D-serine derivatives. | Contributed to highly potent anti-HIV activities. | nih.govacs.org |

| P2' | Replacement of o-methylbenzyl with a small allyl group. | Maintained potent enzyme inhibitory activity with a smaller ligand. | |

| P2' | Replacement with a β-methallyl moiety. | Identified a novel, small-sized isostere for the phenyl group, yielding an analog with an EC₅₀ of 10 nM. | nih.gov |

| P2 / P2' | General variations of the ligands. | Early attempts were unable to improve antiviral activity over the parent compound. | nih.gov |

These studies highlight the chemical tractability of the allophenylnorstatine scaffold for generating diverse analogs to probe the intricate structure of the HIV protease active site.

Development of Novel Synthetic Methodologies for Related Peptidomimetic Inhibitors

The quest for more potent, bioavailable, and resistance-evading HIV protease inhibitors has spurred the development of novel synthetic methodologies applicable to peptidomimetics like this compound.

Microwave-Assisted Synthesis : A significant advancement has been the use of microwave-accelerated reactions. diva-portal.orgdiva-portal.org Microwave irradiation has been effectively used to promote palladium-catalyzed cross-coupling reactions, enabling the efficient modification of the P1/P1' region of inhibitors. diva-portal.orgdiva-portal.org This technique allows for rapid synthesis of libraries of analogs with diverse substitutions, accelerating the SAR discovery process. diva-portal.org

Click Chemistry : The facile and robust nature of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has been employed to create triazole-based peptidomimetics. nih.gov This reaction allows for the incorporation of a stable 1,2,3-triazole ring as a peptide bond isostere, which can lead to highly active inhibitors. nih.gov

Synthesis from Novel Chiral Precursors : To ensure correct stereochemistry, which is critical for activity, versatile synthetic routes have been developed starting from inexpensive and readily available chiral materials. One such approach uses carbohydrates as the chiral starting material to obtain inhibitors with the desired stereochemistry in a three-step route. diva-portal.org Another strategy involves using an enantiomerically pure, benzyl-substituted epoxy carboxylic acid as a key intermediate to allow for facile variation of inhibitor side chains. diva-portal.org

In Situ Target-Guided Synthesis : A particularly innovative approach involves using the target protein itself to guide the synthesis. In one study, an epoxide-based inhibitor was bound to HIV protease in a crystal. mdpi.com A subsequent change in pH triggered a stereospecific nucleophilic attack by an ammonia (B1221849) molecule on the epoxide ring in situ, opening the ring and generating a new, more functionalized amino-diol inhibitor within the enzyme's active site. mdpi.com This method opens a pathway for developing highly specific inhibitors directly from a reactive lead compound. mdpi.com

These advanced synthetic methods are crucial for the continued development of next-generation peptidomimetic inhibitors, not only for HIV but also for other diseases involving proteases. google.comcabidigitallibrary.org

Future Research Directions and Unexplored Avenues for Je 2147 Studies

Elucidating Novel Molecular Targets and Signaling Pathways

While JE-2147 is known to inhibit HIV protease and the 26S proteasome nih.govnih.govmedchemexpress.comontosight.ai, future research is needed to fully elucidate the breadth of its molecular targets and the downstream signaling pathways it influences. Given its activity against multi-PI-resistant HIV-1, further studies could focus on the precise interactions with various mutated forms of HIV protease to understand the structural basis for overcoming resistance nih.govnih.gov. Beyond HIV protease, the inhibition of the 26S proteasome by this compound suggests broader impacts on cellular protein homeostasis and associated pathways involved in cell cycle regulation, apoptosis, and potentially immune responses ontosight.ai. Research could explore if this compound modulates other components of the ubiquitin-proteasome system or interacts with additional cellular targets that contribute to its biological effects, including its observed anti-tumor activity ontosight.ai. Investigating these interactions through unbiased screening approaches and detailed biochemical and cell biology studies would provide a more complete picture of this compound's mechanism of action and potential therapeutic applications. Understanding the specific signaling cascades affected by proteasome inhibition in different cell types relevant to HIV infection or cancer is a critical area for future investigation.

Advanced Preclinical Model Development for Comprehensive Evaluation

Comprehensive evaluation of this compound necessitates the development and utilization of advanced preclinical models that accurately recapitulate human disease conditions. While initial pharmacokinetic studies in dogs and rats have been reported medchemexpress.com, future research should involve more sophisticated in vivo models relevant to HIV infection, particularly models that mimic chronic infection and the development of drug resistance. Given the compound's activity against resistant HIV strains, developing or utilizing animal models specifically designed to study multi-drug resistant viral populations would be crucial for assessing the in vivo efficacy of this compound nih.govnih.gov. Furthermore, if exploring its potential in oncology based on its proteasome inhibition ontosight.ai, advanced cancer models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that reflect the heterogeneity and complexity of human tumors, would be necessary for a thorough evaluation of its anti-tumor activity and effects on the tumor microenvironment clinicbarcelona.orgmdpi.com. These models would allow for assessment of efficacy, pharmacokinetics, pharmacodynamics, and potential interactions in a more physiologically relevant context.

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating multi-omics data is a promising avenue to gain a systems-level understanding of how this compound affects biological processes researchgate.netnih.gov. Future research could leverage genomics, transcriptomics, proteomics, and metabolomics data from cells or animal models treated with this compound to comprehensively map the cellular responses to proteasome inhibition and HIV protease inhibition nih.govnih.govontosight.ai. This integrated approach could reveal complex interactions and feedback loops within cellular networks that are not apparent from single-omics analyses researchgate.netnih.gov. For instance, multi-omics data could help identify biomarkers of response or resistance to this compound, elucidate compensatory pathways activated upon treatment, and provide insights into the global impact on protein turnover and cellular metabolism researchgate.netnih.gov. Applying multi-omics to studies involving resistant HIV strains or different cancer cell lines could highlight the molecular underpinnings of differential sensitivity to this compound nih.govnih.govontosight.ai. Such integrated analyses require robust computational methods and careful experimental design to effectively combine and interpret diverse datasets researchgate.netnih.gov.

Design of Next-Generation this compound Analogs with Enhanced Profiles

The observation that the flexible P2' moiety of this compound contributes to its potency against resistant HIV-1 strains suggests a clear direction for future research: the rational design of next-generation analogs with enhanced therapeutic profiles nih.govnih.gov. Future studies should focus on structure-activity relationship (SAR) studies to systematically explore modifications to the this compound scaffold, particularly around the P2' position and other key functional groups, to optimize potency, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and potentially reduce off-target effects medchemexpress.com. The goal would be to design analogs with improved resistance profiles against a broader spectrum of HIV-1 mutations or with enhanced activity in specific cell types or tissues. Furthermore, analog design could aim to improve the solubility or stability of the compound. Computational modeling and medicinal chemistry efforts, guided by the understanding of this compound's interaction with its targets, would be essential in the design and synthesis of novel compounds with potentially superior pharmacological characteristics nih.govnih.gov.

Q & A

Q. What is the molecular mechanism of JE-2147 against HIV-1 protease, and how does it differ from earlier protease inhibitors (PIs)?

this compound inhibits HIV-1 protease via a unique allophenylnorstatine scaffold that enhances flexibility in binding to the enzyme's active site. Unlike rigid inhibitors, its P2' moiety adapts to conformational changes in drug-resistant mutants, enabling broad-spectrum activity . Structural studies (e.g., X-ray crystallography) reveal interactions with catalytic residues (Asp25, Gly27) and hydrophobic pockets, critical for potency . Comparative analyses with KNI-272 highlight this compound's reduced susceptibility to resistance mutations due to its dynamic binding mode .

Q. How was this compound's efficacy validated against multi-drug-resistant HIV-1 strains in vitro?

Initial validation involved in vitro assays using clinical HIV-1 isolates from patients who failed 9–11 therapies. This compound maintained IC50 values of 13–41 nM (≤2-fold change vs. wild-type) against strains with mutations like V82F and I84V. Resistance profiling used long-term viral passage experiments, revealing delayed resistance emergence compared to KNI-272 . Methodological rigor included parallel testing with saquinavir and ritonavir to establish relative potency .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound analogs?

Synthesis involves solid-phase peptide techniques with Alloc-protected intermediates. Characterization requires HPLC for purity (>95%), NMR for structural confirmation, and mass spectrometry for molecular weight validation. For novel analogs, elemental analysis and X-ray diffraction are critical to confirm stereochemistry . Reproducibility guidelines from the Beilstein Journal emphasize detailed reaction conditions (solvents, catalysts) in supplementary data .

Advanced Research Questions

Q. How can computational methods resolve contradictions between this compound's in vitro potency and in vivo pharmacokinetic limitations?

Molecular dynamics (MD) simulations and MM-PBSA free energy calculations quantify binding affinities (ΔGbind) and identify residues (e.g., His41, Cys145) critical for interactions. For example, this compound's ΔGbind of -28.31 kcal/mol with SARS-CoV-2 M<sup>pro</sup> highlights its repurposing potential despite unoptimized bioavailability . Integrative pharmacokinetic modeling (e.g., physiologically based pharmacokinetics) can reconcile in vitro efficacy with poor absorption by optimizing logP and solubility .

Q. What statistical frameworks are suitable for analyzing this compound's resistance data across heterogeneous viral populations?

Hierarchical clustering of IC50 values and mutation frequency heatmaps can identify resistance patterns. Bayesian regression models quantify mutation co-occurrence (e.g., V82A + I84V) and their impact on this compound's efficacy. For longitudinal studies, survival analysis (Kaplan-Meier curves) tracks resistance emergence timelines .

Q. How do structural modifications in this compound derivatives affect resistance profiles?

Systematic SAR studies show that substituting the P1' group with bulkier moieties (e.g., cyclohexyl) improves binding to mutant proteases. Free energy decomposition analysis identifies residues contributing ≥1.0 kcal/mol to binding, guiding rational design. For example, this compound's P2' flexibility reduces steric clashes with I50L mutations .

Methodological Challenges & Solutions

Q. How can researchers address discrepancies in this compound's binding data across computational and experimental studies?

- Issue : MD simulations may overestimate binding due to fixed protonation states.

- Solution : Perform constant-pH MD or validate with isothermal titration calorimetry (ITC) to measure actual binding constants .

- Example : this compound's predicted ΔGbind for SARS-CoV-2 M<sup>pro</sup> (-14.95 kcal/mol) aligns with in vitro IC50 trends but requires enzymatic assays for confirmation .

Q. What criteria ensure rigorous reporting of this compound's antiviral activity in preclinical studies?

Follow the Beilstein Journal's guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.